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Compound of Interest

Compound Name: Iriomoteolide 1a

Cat. No.: B1256734 Get Quote

For researchers engaged in the synthesis, analysis, or biological investigation of Iriomoteolide
1a, inconsistencies in reported Nuclear Magnetic Resonance (NMR) data have presented a

significant challenge. This technical support center provides troubleshooting guidance and

frequently asked questions to address common issues encountered during the structural

elucidation and verification of this potent marine macrolide.

Frequently Asked Questions (FAQs)
Q1: I have synthesized the originally proposed structure of Iriomoteolide 1a, but my 1H and

13C NMR spectra do not match the data reported for the natural product. What could be the

reason for this discrepancy?

A1: This is a well-documented issue. Multiple independent research groups have confirmed

that the NMR data of the synthetically prepared, originally proposed structure of Iriomoteolide
1a does not match that of the natural isolate.[1][2][3][4][5] This strongly indicates that the

initially assigned structure was incorrect.

Q2: What are the major inconsistencies observed between the NMR data of the synthetic

proposed structure and the natural Iriomoteolide 1a?

A2: The most significant discrepancies in the NMR spectra are observed at the C4 and C24

positions.[1][2] Specifically, the chemical shifts for the proton and carbon at C4, and the proton

and carbon at C24, differ substantially between the synthetic compound and the natural

product. These differences suggested potential inaccuracies in the assignment of the α,β-
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unsaturated double bond configuration and the stereochemistry at the C4 and C5 positions.[1]

[2]

Q3: How was the correct structure of Iriomoteolide 1a ultimately determined?

A3: The definitive structure of Iriomoteolide 1a was elucidated through a multi-faceted

approach that integrated advanced spectroscopic analysis, computational chemistry, and total

synthesis.[6][7][8] This strategy involved:

Reassessment of the Macrolactone Domain: Detailed 2D-NMR analysis and molecular

mechanics-based conformational analysis were used to re-evaluate the configuration of the

macrolactone core.[6][8]

Computational Analysis: Gauge-Including Atomic Orbital (GIAO) NMR chemical shift

calculations and DP4+ analysis were employed to predict the NMR parameters for various

possible stereoisomers of the side chain.[6][8]

Total Synthesis: The most probable structure, as suggested by the spectroscopic and

computational data, was then synthesized. The NMR data of this synthetic compound was

found to be in agreement with that of the natural Iriomoteolide 1a, thus confirming its

correct structure.[6][9]

Q4: Where can I find the corrected NMR data for Iriomoteolide 1a?

A4: The corrected 1H and 13C NMR data for the now-accepted structure of Iriomoteolide 1a
can be found in the publications detailing its successful structure elucidation and total

synthesis. Researchers should refer to the supporting information of these articles for the full

spectral data.

Troubleshooting Guide
Issue: Significant deviation of experimental 1H and 13C NMR chemical shifts from the originally

published data for natural Iriomoteolide 1a.

Troubleshooting Steps:
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Verify the Synthesized Structure: First, ensure that your synthetic route has indeed produced

the originally proposed structure. Re-examine all analytical data (NMR, MS, etc.) from your

synthetic intermediates.

Compare with Corrected Data: Instead of comparing your data with the initially reported (and

now known to be incorrect) values, obtain the NMR data for the revised, correct structure of

Iriomoteolide 1a.

Consider Diastereomers: If your data does not match the corrected structure, consider the

possibility of having synthesized a different diastereomer. Several diastereomers of

Iriomoteolide 1a have been synthesized and their NMR data reported, which can be used

for comparison.[1][3][10]

Review Experimental Conditions: While the structural discrepancy is the primary reason for

the data mismatch, ensure your NMR experimental parameters (solvent, temperature,

concentration) are consistent with those reported in the literature for the corrected structure.

Data Presentation: Comparison of Key NMR Data
The following table summarizes the key 1H and 13C NMR chemical shift discrepancies

between the originally proposed structure and the natural Iriomoteolide 1a.

Position Natural Iriomoteolide 1a
Synthetic (Proposed

Structure)

C4 (1H ppm) 2.46 3.98

C4 (13C ppm) 47.9 40.6

C24 (1H ppm) 2.12 1.96

C24 (13C ppm) 23.8 20.8

Note: Data compiled from multiple sources.[1][2][11] Precise values may vary slightly between

different reports.

Experimental Protocols
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General Protocol for NMR Data Acquisition of Iriomoteolide 1a:

A standardized protocol for acquiring high-quality NMR data for Iriomoteolide 1a and its

analogs is crucial for accurate comparison.

Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a

deuterated solvent (e.g., CDCl3 or C6D6). The choice of solvent should be consistent with

the literature data you are comparing against.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal resolution and sensitivity.

1H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

13C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be

required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

2D NMR Experiments: To aid in structural confirmation, a suite of 2D NMR experiments

should be performed, including:

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-

13C correlations, which are critical for establishing the carbon skeleton.
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ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear

Overhauser Effect Spectroscopy): To determine spatial proximities of protons and aid in

stereochemical assignments.

Visualization of the Structure Elucidation Workflow
The logical workflow followed to resolve the structural inconsistencies of Iriomoteolide 1a is

depicted below.
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Caption: Workflow for the structural elucidation of Iriomoteolide 1a.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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